Ftalato de monobotilo-d4

Descripción general

Descripción

Monobutyl Phthalate-d4 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to non-deuterated analogs .

Aplicaciones Científicas De Investigación

Monobutyl Phthalate-d4 has a wide range of applications in scientific research:

Mecanismo De Acción

- One notable target is the steroidogenic acute regulatory protein (StAR) , which plays a crucial role in steroid hormone synthesis within Leydig cells of the testes . MBP-d4 can interfere with StAR function, affecting steroidogenesis.

- Additionally, MBP-d4 may modulate other intracellular signaling pathways, impacting gene expression and cellular responses .

- The tumor necrosis factor (TNF) signaling pathway, controlled by interleukin-6 (IL-6) and signal transducer and activator of transcription 3 (STAT3), may be involved in MBP-d4-induced ferroptosis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Action Environment

Análisis Bioquímico

Biochemical Properties

Monobutyl Phthalate-d4 has been connected to reports of ROS accumulation, sperm destruction, and reproductive damage . It may alter steroid biosynthesis . The specific mechanisms of these effects remain unclear .

Cellular Effects

Monobutyl Phthalate-d4 has been found to influence cell function, particularly in the reproductive system . It has been reported to stimulate steroidogenesis through steroidogenic acute regulatory protein regulated by transcription factors in mouse Leydig tumor cells .

Molecular Mechanism

Monobutyl Phthalate-d4 exerts its effects at the molecular level through various mechanisms. It has been found to induce ferroptosis in TM3 cells to damage the male reproductive system through the TNF/IL6/STAT signal pathway, resulting in lipid peroxidation and iron metabolite degradation .

Temporal Effects in Laboratory Settings

It is known that phthalates, including Monobutyl Phthalate-d4, can only be removed or degraded slowly and insignificantly by non-biological processes such as hydrolysis and photodecomposition .

Dosage Effects in Animal Models

In animal models, the effects of Monobutyl Phthalate-d4 vary with different dosages . It has been found to be negatively associated with reproductive-related indicators, especially at gestation exposure period and middle dose (100–500 mg/kg/day) .

Metabolic Pathways

Monobutyl Phthalate-d4 is involved in various metabolic pathways. It is known to be a major metabolite of dibutyl phthalate . It has been reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions .

Transport and Distribution

It is known that phthalates, including Monobutyl Phthalate-d4, can contaminate almost every aspect of the environment as they migrate or emit over the whole life cycle of a product containing phthalates, from production to disposal .

Subcellular Localization

It is known that phthalates, including Monobutyl Phthalate-d4, can enter the human body through oral, dermal, inhalational, intravenous, and transplacental routes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is through the use of deuterated reagents in a Suzuki-Miyaura coupling reaction . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing deuterated boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Monobutyl Phthalate-d4 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Comparación Con Compuestos Similares

Similar Compounds

Monobutyl phthalate-d4: A deuterated analog of monobutyl phthalate, used in similar applications as Monobutyl Phthalate-d4.

Phthalic acid-d4 butyl ester: Another deuterated compound with similar properties and applications.

Uniqueness

Monobutyl Phthalate-d4 is unique due to its specific structure and the presence of four deuterium atoms, which provide enhanced stability and altered reaction kinetics compared to its non-deuterated counterparts .

Propiedades

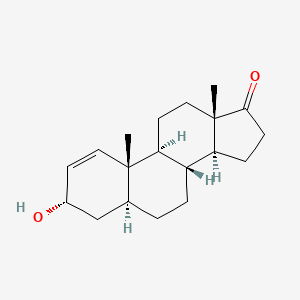

IUPAC Name |

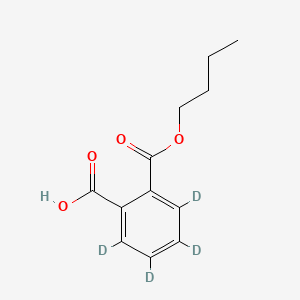

2-butoxycarbonyl-3,4,5,6-tetradeuteriobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14)/i4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBOVSFWWNVKRJ-UGWFXTGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858129 | |

| Record name | 2-(Butoxycarbonyl)(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478954-81-3 | |

| Record name | 2-(Butoxycarbonyl)(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.